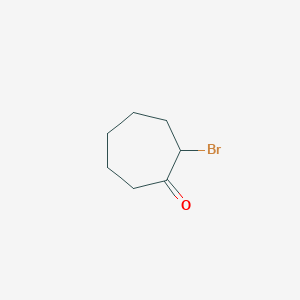

2-Bromocycloheptanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromocycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNPFFAEYZRVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337728 | |

| Record name | 2-Bromocycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-65-4 | |

| Record name | 2-Bromocycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromocycloheptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects of α Halo Cycloketones in Contemporary Organic Chemistry

Strategic Significance of α-Halogenated Ketones in Organic Synthesis

α-Halogenated ketones are a class of organic compounds of significant strategic importance in modern organic synthesis. fiveable.me Their value stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom. researchgate.netnih.gov This dual reactivity transforms them into highly versatile building blocks for the construction of more complex molecular architectures. fiveable.meresearchgate.net The introduction of a halogen atom at the alpha position enhances the reactivity of the carbonyl compound, making it a key intermediate for a wide array of chemical transformations. fiveable.me

These compounds are pivotal precursors in the synthesis of numerous heterocyclic compounds, including those containing nitrogen, sulfur, and oxygen. researchgate.netnih.gov Notably, some of these heterocycles exhibit significant biological activity, making α-haloketones crucial intermediates in medicinal chemistry and the development of blockbuster pharmaceutical compounds. researchgate.netnih.govrsc.org The halogen atom serves as a good leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo a variety of addition and condensation reactions. rsc.orgguidechem.com This reactivity allows for the synthesis of α-amino ketones, which are themselves indispensable precursors for chiral 1,2-amino alcohols and common heterocycles like pyrazines and pyrroles. rsc.org

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone at the α-position using an elemental halogen under acidic or basic conditions. wikipedia.orgmdpi.com Other methods involve the use of halogenating agents like N-halosuccinimides (e.g., N-bromosuccinimide or NBS). tandfonline.comresearchgate.net The development of greener and more efficient synthetic protocols for these valuable building blocks remains an active area of research. nih.govwikipedia.org

Introduction to the Cycloheptanone (B156872) Ring System and its Chemical Reactivity

Cycloheptanone, also known as suberone, is a seven-membered cyclic ketone with the chemical formula C₇H₁₂O. fiveable.mewikipedia.org It exists as a colorless liquid and serves as an important intermediate and building block in organic synthesis. fiveable.mewikipedia.org Historically, it was first synthesized in 1836 by Jean-Baptiste Boussingault from the calcium salt of suberic acid. wikipedia.org Modern syntheses often involve the cyclization and decarboxylation of suberic acid or its esters at high temperatures over a metal oxide catalyst, or via ring expansion of cyclohexanone (B45756). wikipedia.org

The seven-membered ring of cycloheptanone is characterized by significant conformational flexibility, with the chair and boat conformations being the most stable. fiveable.me This flexibility, along with the position of the carbonyl group, influences its reactivity and selectivity in various chemical reactions. fiveable.me

The carbonyl group in cycloheptanone allows it to participate in a range of reactions typical of ketones. It can be readily functionalized and incorporated into more complex molecules. fiveable.me For instance, it is a precursor to the pharmaceutical bencyclane, a spasmolytic and vasodilator, and can be oxidatively cleaved to produce pimelic acid, which is used in the synthesis of fragrances and polymers. wikipedia.org Cycloheptanone can undergo intramolecular aldol (B89426) reactions to form larger polycyclic structures and participates in Michael reactions with various electrophiles. fiveable.mersc.org Its enol or enolate intermediates are key to its reactivity, allowing for reactions at the α-carbon. wikipedia.orgfiveable.me The synthesis of cycloheptene (B1346976), an important synthetic building block for various active compounds, can be achieved from cycloheptanone. organic-chemistry.orggoogle.com

Interactive Data Table: Physical and Chemical Properties of Cycloheptanone

| Property | Value | Reference |

| IUPAC Name | Cycloheptanone | wikipedia.org |

| Other Names | Suberone | wikipedia.org |

| CAS Number | 502-42-1 | wikipedia.org |

| Chemical Formula | C₇H₁₂O | fiveable.mewikipedia.org |

| Molar Mass | 112.172 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 179 to 181 °C | wikipedia.org |

| Density | 0.949 g/cm³ (20 °C) | wikipedia.org |

Positioning of 2-Bromocycloheptanone within α-Halo Cycloketone Research

This compound (C₇H₁₁BrO) is a representative α-halo cycloketone that serves as a valuable substrate in synthetic organic chemistry research. nih.govchemodex.com Its synthesis is typically achieved through the α-bromination of cycloheptanone. tandfonline.comresearchgate.net Various methods have been developed for this transformation, including the use of N-bromosuccinimide (NBS) with catalysts like silica-supported sodium bicarbonate or sodium hydrogen sulfate, which offer efficient and selective bromination under mild conditions. tandfonline.comresearchgate.net One study reported a 55% conversion of cycloheptanone to its α-bromo derivative using NBS and a silica-supported NaHCO₃ catalyst. tandfonline.com Asymmetric α-bromination of cycloheptanone has also been achieved with high enantioselectivity (up to 89% ee) using chiral palladium(II) catalysts. yu.edu.jo

The reactivity of this compound makes it a useful intermediate for synthesizing other functionalized seven-membered rings and for undergoing ring transformations. For example, it can be used to prepare 2-cyclohepten-1-one (B143340) through dehydrohalogenation. orgsyn.org

A significant reaction of this compound, and cyclic α-halo ketones in general, is the Favorskii rearrangement. nrochemistry.comwikipedia.org This reaction typically occurs in the presence of a base (like an alkoxide) and leads to a ring contraction. wikipedia.orgencyclopedia.pub In the case of this compound, the seven-membered ring contracts to form a six-membered ring, specifically a cyclohexanecarboxylic acid derivative. wikipedia.orgchemicalforums.com The mechanism is believed to proceed through a bicyclo[5.1.0]octan-2-one intermediate, which is then opened by the nucleophilic base to yield the more stable ring-contracted product. wikipedia.org This ring contraction strategy is a powerful tool for accessing smaller ring systems from larger, more readily available ones. encyclopedia.pubillinois.edu

Interactive Data Table: Properties and Synthesis of this compound

| Property / Synthesis Data | Value / Conditions | Reference(s) |

| IUPAC Name | 2-bromocycloheptan-1-one | nih.gov |

| CAS Number | 766-65-4 | nih.govchemicalbook.com |

| Chemical Formula | C₇H₁₁BrO | nih.gov |

| Molecular Weight | 191.07 g/mol | nih.gov |

| Melting Point | 36-37 °C | rsc.org |

| Synthesis Method | α-Bromination of cycloheptanone using NBS / silica-supported NaHCO₃ | tandfonline.com |

| Synthesis Yield | 55% conversion after 45 min at 20 ± 2 °C | tandfonline.com |

| Key Reaction | Favorskii Rearrangement (Ring Contraction) | nrochemistry.comwikipedia.org |

| Favorskii Product | Cyclohexanecarboxylic acid derivative | wikipedia.orgchemicalforums.com |

Advanced Synthetic Methodologies for 2 Bromocycloheptanone

Direct Halogenation Strategies

Direct α-halogenation of ketones is the most straightforward and common method for the synthesis of α-haloketones. organic-chemistry.org This approach involves the reaction of the ketone with an electrophilic halogen source, typically under conditions that promote the formation of the corresponding enol or enolate intermediate.

Regio- and Stereoselective Bromination of Cycloheptanone (B156872)

The selective introduction of a bromine atom at the α-position of cycloheptanone is a critical challenge that requires precise control over the reaction conditions to achieve high yields and, in the case of chiral products, high enantioselectivity.

The direct α-bromination of ketones can be achieved using molecular bromine (Br₂) in the presence of an acid catalyst. chemtube3d.com The acid catalyzes the formation of the enol tautomer of the ketone, which then acts as a nucleophile, attacking the electrophilic bromine. chemtube3d.com For instance, the bromination of cyclohexanone (B45756) can be carried out using bromine in acetic acid. researchgate.net While specific conditions for cycloheptanone are not extensively detailed in the provided search results, the general principles of acid-catalyzed ketone halogenation apply. The reaction rate for such halogenations is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. researchgate.net

Another widely used reagent for α-bromination is N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net NBS can effect α-bromination of carbonyl derivatives through either a radical pathway or, more commonly for ketones, via acid catalysis. organic-chemistry.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to its high yields and fewer side products. researchgate.net

Copper(II) bromide (CuBr₂) also serves as an effective reagent for the α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. illinois.edu This method is reported to be highly selective for monobromination at the α-position. illinois.edu

| Reagent | Typical Conditions | Reference |

| Molecular Bromine (Br₂) | Acidic medium (e.g., acetic acid) | chemtube3d.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Acid catalysis or via enolate/enol ether | organic-chemistry.orgresearchgate.net |

| Copper(II) Bromide (CuBr₂) | Refluxing in chloroform-ethyl acetate | illinois.edu |

Modern synthetic methods have increasingly focused on the development of catalytic systems to achieve higher efficiency, selectivity, and enantiocontrol in α-bromination reactions.

Significant progress has been made in the enantioselective α-bromination of ketones using chiral palladium(II) catalysts. A notable study demonstrated the oxidation of ketones, including cycloheptanone, using monometallic palladium(II) complexes in the presence of copper(II) bromide. researchgate.net This method yields chiral α-bromoketones with moderate to high enantiomeric excess (ee). researchgate.net

Specifically, the use of catalysts such as Pd(CH₃CN)₂(S)-Tol-BINAP₂ (Catalyst A) and Pd(CH₃CN)₂(S)-METBOX₂ (Catalyst B) in an aqueous tetrahydrofuran (B95107) (THF) solution containing copper(II) bromide has been successful. researchgate.net For the bromination of cycloheptanone, this approach has achieved high optical purity, with enantiomeric excesses up to 89%. researchgate.net The isolated yields of the resulting 2-bromocycloheptanone were reported to be in the range of 70-90%. researchgate.net

Table of Enantioselective Bromination of Cycloheptanone

| Catalyst | Ligand | Yield of this compound (%) | Enantiomeric Excess (ee) (%) |

| Pd(CH₃CN)₂(S)-Tol-BINAP₂ | (S)-Tol-BINAP | 70-90 | up to 89 |

| Pd(CH₃CN)₂(S)-METBOX₂ | (S)-METBOX | 70-90 | up to 89 (slightly higher than Tol-BINAP) |

Data sourced from a study on the palladium(II)-catalyzed bromination of ketones. researchgate.net

The mechanism of palladium-catalyzed α-bromination of ketones is believed to proceed through the formation of a palladium enolate intermediate. A proposed catalytic cycle for palladium-catalyzed C-C cross-coupling reactions, which shares mechanistic principles, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of the enantioselective bromination of ketones using a chiral palladium(II) catalyst and CuBr₂, the reaction is thought to be initiated by the enolization of the ketone, which is often acid-catalyzed to accelerate the process. researchgate.net A plausible reaction sequence involves the coordination of the chiral palladium(II) catalyst to the enol form of cycloheptanone. The subsequent steps would involve the transfer of a bromine atom from the copper(II) bromide to the α-carbon of the coordinated enol. The chiral environment provided by the ligand on the palladium center directs the approach of the bromine source, leading to the observed enantioselectivity. researchgate.net The catalytic cycle is completed by the regeneration of the active palladium(II) species, with the copper(I) bromide formed during the reaction being re-oxidized to copper(II) bromide by dioxygen, making this a one-step catalytic air oxidation process. researchgate.net

Catalytic Approaches to α-Bromination

Indirect Synthetic Routes and Precursor Transformations

Synthetic Pathways via Pre-functionalized Cycloheptane (B1346806) Derivatives

One effective indirect approach to this compound involves the bromination of a pre-functionalized cycloheptane derivative, such as a cycloheptanone silyl (B83357) enol ether. Silyl enol ethers are readily prepared from the parent ketone and serve as versatile intermediates for regioselective α-functionalization. wikipedia.orgnih.gov

The synthesis commences with the conversion of cycloheptanone to its corresponding silyl enol ether. This is typically achieved by treating cycloheptanone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or lithium diisopropylamide (LDA). The choice of base and reaction conditions can influence the regioselectivity of enol ether formation in unsymmetrical ketones, though for the symmetrical cycloheptanone, this is not a concern. organic-chemistry.org

Once the cycloheptanone silyl enol ether is formed, it can be subjected to electrophilic bromination. Various brominating agents can be employed, including N-bromosuccinimide (NBS), which is a convenient and solid reagent that allows for controlled bromination. nih.gov The reaction proceeds via the attack of the electron-rich enol ether double bond on the electrophilic bromine source, leading to the formation of the α-bromo ketone and a silyl byproduct.

A plausible reaction scheme is as follows:

Step 1: Formation of Cycloheptanone Silyl Enol Ether

Cycloheptanone + Trimethylsilyl chloride (in the presence of Triethylamine) → Cycloheptanone trimethylsilyl enol ether + Triethylammonium chloride

Step 2: Bromination of the Silyl Enol Ether

Cycloheptanone trimethylsilyl enol ether + N-Bromosuccinimide → this compound + Trimethylsilyl bromide + Succinimide

This two-step sequence provides a high-yielding and regioselective route to this compound, leveraging the well-established reactivity of silyl enol ethers.

Ring Enlargement Reactions to Construct the Bromocycloheptanone Skeleton

Ring enlargement reactions provide a powerful strategy for the synthesis of cyclic compounds, including the construction of the seven-membered ring of this compound from smaller, more readily available precursors. These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to expand the ring size.

A classic and effective method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgslideshare.netlibretexts.org This reaction allows for the conversion of a substituted cyclohexanol (B46403) into a cycloheptanone. To synthesize this compound via this route, a two-stage process can be envisioned: the Tiffeneau-Demjanov rearrangement of a suitable cyclohexane (B81311) precursor to yield cycloheptanone, followed by a regioselective α-bromination.

The sequence begins with cyclohexanone, which is first converted to its cyanohydrin by treatment with a cyanide source, such as potassium cyanide (KCN), followed by acidification. The cyanohydrin is then reduced, for example with lithium aluminum hydride (LiAlH4), to afford 1-(aminomethyl)cyclohexanol (B1329751). This amino alcohol is the key precursor for the ring expansion.

Treatment of 1-(aminomethyl)cyclohexanol with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) initiates the Tiffeneau-Demjanov rearrangement. The primary amine is diazotized to form an unstable diazonium salt. This is followed by the loss of nitrogen gas and a concerted 1,2-alkyl shift, where one of the ring carbons migrates to the adjacent exocyclic carbon, resulting in the expansion of the six-membered ring to a seven-membered ring and the formation of cycloheptanone. wikipedia.orgslideshare.net

Once cycloheptanone is obtained, it can be selectively brominated at the α-position using standard methods, such as treatment with bromine in a suitable solvent, to yield the final product, this compound.

| Step | Reactant(s) | Product(s) | Reaction Type |

| 1 | Cyclohexanone, KCN, H+ | Cyclohexanone cyanohydrin | Nucleophilic addition |

| 2 | Cyclohexanone cyanohydrin, LiAlH4 | 1-(Aminomethyl)cyclohexanol | Reduction |

| 3 | 1-(Aminomethyl)cyclohexanol, NaNO2, HCl | Cycloheptanone, N2, H2O | Tiffeneau-Demjanov Rearrangement |

| 4 | Cycloheptanone, Br2 | This compound, HBr | α-Bromination |

This multi-step pathway demonstrates the utility of ring expansion reactions in constructing the cycloheptanone skeleton from a smaller ring system.

A hypothetical, though mechanistically plausible, indirect route to this compound could involve the dehydrohalogenation and subsequent hydrolysis of a halogenated cycloalkane ketal intermediate. This pathway would rely on the protective nature of the ketal group to direct the regiochemistry of the elimination reaction.

This proposed synthesis could start with the formation of a gem-dibromocycloheptane derivative. For instance, treatment of cycloheptanone with a brominating agent under forcing conditions could potentially yield 2,2-dibromocycloheptanone. This dibromoketone would then be converted to its corresponding ketal, for example, by reaction with ethylene (B1197577) glycol in the presence of an acid catalyst. This step protects the carbonyl group from reacting in the subsequent elimination step.

The 2,2-dibromocycloheptane ketal would then be subjected to dehydrobromination using a strong, non-nucleophilic base. The base would abstract a proton from the C3 position, leading to the elimination of one equivalent of hydrogen bromide and the formation of a bromo-alkene ketal intermediate.

The final step would involve the hydrolysis of the ketal group to regenerate the ketone. This is typically achieved by treatment with aqueous acid. chemistrysteps.comyoutube.com The hydrolysis of the bromo-alkene ketal would yield the enol form of this compound, which would then tautomerize to the more stable keto form.

While direct literature evidence for this specific sequence leading to this compound is scarce, the individual steps—ketal formation, dehydrohalogenation, and ketal hydrolysis—are all well-established transformations in organic synthesis. dbpedia.org

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromocycloheptanone

Nucleophilic Displacement Reactions at the α-Carbon Center

The bromine atom at the α-position to the carbonyl group in 2-bromocycloheptanone is susceptible to nucleophilic displacement. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The presence of the adjacent carbonyl group can influence the rate of these reactions.

A variety of nucleophiles can be employed to displace the bromide in α-bromo ketones. For instance, dehalogenation of this compound can be achieved using thiols. ualberta.ca Other common nucleophiles that react with α-bromo ketones include azides, cyanides, and other sulfur nucleophiles. These reactions provide a versatile route to a range of 2-substituted cycloheptanone (B156872) derivatives.

The stereochemistry of the displacement is a critical aspect, often proceeding with an inversion of configuration at the α-carbon, which is characteristic of the SN2 pathway. However, the potential for enolization of the ketone under basic conditions can lead to racemization.

Table 1: Examples of Nucleophilic Displacement Reactions at the α-Carbon of α-Bromo Ketones

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Thiol (R-SH) | α-Thio-ketone | Base (e.g., NaH, Et3N) | Formation of C-S bonds, useful in synthesis. ualberta.casci-hub.se |

| Azide (N3-) | α-Azido-ketone | Polar aprotic solvent (e.g., DMF, DMSO) | Precursor to α-amino ketones. |

| Cyanide (CN-) | α-Cyano-ketone | Aprotic solvent | Introduction of a nitrile group for further transformations. |

Transformations Involving the Carbonyl Functionality

The carbonyl group is a central feature of this compound's reactivity, undergoing both nucleophilic additions and redox transformations.

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack. Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to ketones to form alcohols. organic-chemistry.orgchemohollic.commasterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the addition of these reagents to the carbonyl group would yield a tertiary alcohol after an acidic workup. masterorganicchemistry.com

The reaction with Grignard reagents is a classic method for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, leading to a magnesium alkoxide intermediate, which is then protonated. acs.org Similarly, organolithium reagents, being generally more reactive than Grignard reagents, also add to ketones to produce tertiary alcohols. chemohollic.comwikipedia.org The mechanism involves the nucleophilic addition of the carbanionic portion of the organolithium reagent to the carbonyl carbon. masterorganicchemistry.com

It is important to consider that the basicity of these organometallic reagents can also lead to side reactions, such as enolization of the ketone by deprotonation at the α-carbon.

Table 2: Nucleophilic Addition Reactions to the Carbonyl Group

| Reagent | Intermediate | Final Product | Key Features |

|---|---|---|---|

| Grignard Reagent (RMgX) | Magnesium Alkoxide | Tertiary Alcohol | Forms a new C-C bond. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com |

| Organolithium Reagent (RLi) | Lithium Alkoxide | Tertiary Alcohol | Generally more reactive than Grignard reagents. chemohollic.commasterorganicchemistry.comwikipedia.org |

The carbonyl group of this compound can be reduced to a secondary alcohol or undergo oxidative cleavage.

Reductive Transformations: Common reducing agents for ketones are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlumenlearning.com Both reagents deliver a hydride ion (H⁻) to the carbonyl carbon. youtube.comyoutube.com NaBH₄ is a milder reducing agent and is often used in protic solvents like methanol or ethanol. masterorganicchemistry.comchemguide.co.uk LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107). libretexts.orgmasterorganicchemistry.comlumenlearning.comchemistrysteps.com The reduction of the ketone results in the formation of 2-bromocycloheptanol. The stereochemistry of the reduction is an important consideration, as the hydride can attack from either face of the planar carbonyl group, potentially leading to a mixture of diastereomers. chemistrysteps.com

Oxidative Transformations: The Baeyer-Villiger oxidation is a notable oxidative transformation of cyclic ketones, converting them into lactones (cyclic esters). wikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. mdpi.comorganic-chemistry.org In this reaction, an oxygen atom is inserted adjacent to the carbonyl group. wikipedia.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. organic-chemistry.org The Baeyer-Villiger oxidation of this compound would be expected to yield a seven-membered lactone. mdpi.comrsc.org

Table 3: Reductive and Oxidative Transformations of the Carbonyl Group

| Transformation | Reagent | Product | Mechanistic Notes |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 2-Bromocycloheptanol | Nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlumenlearning.comyoutube.comyoutube.comchemistrysteps.com |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone | Insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.orgrsc.orgrsc.org |

Intramolecular Rearrangement Phenomena

Under certain conditions, this compound and its derivatives can undergo intramolecular rearrangements, often involving the formation of carbocationic intermediates.

Reactions that generate a carbocation intermediate at a carbon atom within the cycloheptane (B1346806) ring can trigger rearrangements to form more stable carbocations. These rearrangements, such as 1,2-hydride shifts and 1,2-alkyl shifts, are driven by the thermodynamic stability of the resulting carbocation. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation if a suitable migrating group is present on an adjacent carbon.

Acid-catalyzed reactions, such as the Pinacol rearrangement of 1,2-diols, provide a classic example of such rearrangements. libretexts.orgmasterorganicchemistry.comyoutube.com While not directly involving this compound, the principles of these rearrangements are applicable. For example, the solvolysis of a derivative of this compound could lead to a carbocation that might undergo a 1,2-hydride or alkyl shift to relieve ring strain or to form a more substituted carbocation. Neighboring group participation, where a nearby functional group assists in the departure of a leaving group and influences the reaction pathway, can also play a significant role in these rearrangements. utexas.edumsudenver.edudur.ac.uktue.nlscribd.com

Elucidating the precise mechanism of these rearrangements often requires the use of sophisticated experimental techniques. Isotopic labeling is a powerful tool for tracing the fate of specific atoms during a reaction. chem-station.comnih.govprinceton.eduresearchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium (D), at a specific position in the starting material, the position of the label in the product can be determined, providing insight into migration patterns and the occurrence of hydride shifts. chem-station.comnih.govprinceton.eduresearchgate.netbeilstein-journals.org

For example, if a 1,2-hydride shift is proposed in a rearrangement of a this compound derivative, a deuterium atom can be strategically placed on the carbon from which the hydride is expected to migrate. Analysis of the product for the location of the deuterium label can confirm or refute the proposed mechanistic step. Such studies are crucial for building a detailed understanding of the complex reaction pathways that can occur in cyclic systems.

Elimination Reactions and Unsaturated Product Formation

Elimination reactions of this compound, specifically dehydrobromination, are a primary pathway to introduce unsaturation into the cycloheptane ring, leading to the formation of cycloheptenones. These reactions typically proceed through a bimolecular elimination (E2) mechanism, which involves the concerted removal of a proton by a base and the departure of the bromide ion. The stereochemistry and regioselectivity of this process are key considerations in determining the structure of the resulting unsaturated product.

Stereoselective Dehydrobromination to Cycloheptenones

The dehydrobromination of this compound is a stereoselective process that predominantly yields cyclohept-2-enone. The stereoselectivity is governed by the mechanistic requirement of the E2 reaction for an anti-periplanar arrangement of the proton being abstracted and the leaving group (bromide). In the flexible cycloheptanone ring, the conformation that allows for this anti-periplanar relationship between a proton on the C3 carbon and the bromine atom at C2 is readily accessible, leading to the formation of a double bond between C2 and C3.

Due to the constraints of the seven-membered ring, the formation of the more stable cis or (Z)-alkene is overwhelmingly favored. The introduction of a trans or (E)-double bond within a seven-membered ring would introduce significant ring strain, making its formation highly unfavorable. Therefore, the dehydrobromination of this compound can be considered stereospecific for the formation of (Z)-cyclohept-2-enone.

The choice of base and reaction conditions can influence the efficiency of the reaction. Sterically hindered bases are often employed to favor elimination over competing substitution reactions.

Table 1: Reagents and Conditions for the Dehydrobromination of this compound

| Reagent/Base | Solvent | Temperature | Yield of Cyclohept-2-enone |

| Lithium Carbonate / Lithium Bromide | Dimethylformamide (DMF) | Reflux | High |

| Pyridine | - | Heat | Moderate to High |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | High |

| Potassium tert-butoxide | tert-Butanol | Room Temperature | High |

Generation of Conjugated Carbonyl Systems

The primary product of the dehydrobromination of this compound, cyclohept-2-enone, is an α,β-unsaturated ketone. This represents the simplest and most direct formation of a conjugated carbonyl system from this substrate. The conjugation of the carbon-carbon double bond with the carbonyl group results in a stabilized electronic system and imparts unique reactivity to the molecule, making it a valuable intermediate in further synthetic transformations, such as Michael additions and Diels-Alder reactions.

Further extension of the conjugated system to form, for example, a cycloheptadienone from this compound is not a direct consequence of a simple dehydrobromination. Such transformations would require additional synthetic steps. For instance, the introduction of a second double bond to create a conjugated dienone like cyclohepta-2,6-dienone would necessitate a substrate with further unsaturation or a subsequent functionalization and elimination sequence. The direct conversion of this compound to a conjugated dienone in a single step is not a commonly reported or mechanistically straightforward process. The stability of the resulting conjugated system is a driving force for the initial elimination to the α,β-unsaturated ketone.

Table 2: Conjugated Carbonyl Systems from this compound Derivatives

| Starting Material | Reaction | Product | Conjugation Type |

| This compound | Dehydrobromination | Cyclohept-2-enone | α,β-Unsaturated Ketone |

This table highlights that the direct and primary outcome of elimination reactions on this compound is the formation of an α,β-unsaturated conjugated system.

Strategic Applications of 2 Bromocycloheptanone in Advanced Organic Synthesis

Role as a Key Intermediate for Structurally Complex Molecules

2-Bromocycloheptanone serves as a valuable intermediate in the synthesis of complex organic molecules due to the presence of two reactive centers: the ketone carbonyl group and the carbon atom bearing the bromine. This dual functionality allows for a variety of chemical transformations, making it a versatile starting material for multi-step syntheses. The seven-membered ring also provides a scaffold for constructing larger, more elaborate structures.

One of the primary applications of this compound as an intermediate is in reactions that leverage both of its functional groups sequentially or in a single pot. For instance, the ketone can be transformed into an enolate, which can then participate in various carbon-carbon bond-forming reactions. The bromine atom, being a good leaving group, can be displaced by a wide range of nucleophiles. This orthogonal reactivity allows for the systematic construction of molecular complexity.

Furthermore, the cycloheptane (B1346806) ring can be a central feature of the target molecule or can be modified through ring-expansion or ring-contraction strategies to access different ring sizes. The inherent strain and conformational flexibility of the seven-membered ring can also be exploited to influence the stereochemical outcome of subsequent reactions.

Utility in the Construction of Medium-Ring Carbocycles and Heterocycles

The synthesis of medium-sized rings (8-11 membered) is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. This compound provides a valuable entry point to these systems through ring expansion and annulation strategies.

A classic transformation of α-halo ketones is the Favorskii rearrangement , which involves treatment with a base to yield a ring-contracted carboxylic acid derivative. In the case of this compound, this reaction leads to the formation of cyclohexanecarboxylic acid derivatives. While this is a ring contraction, the resulting functionalized cyclohexane (B81311) can serve as a precursor for subsequent ring expansion reactions to access larger carbocycles.

Moreover, this compound can be utilized in annulation reactions to construct fused bicyclic or polycyclic systems containing a seven-membered ring. For example, it can react with dienes in [4+3] cycloaddition reactions, providing a direct route to bicyclo[3.2.2]nonane skeletons, which are present in a number of natural products.

The synthesis of medium-ring heterocycles can also be achieved starting from this compound. Nucleophilic substitution of the bromide with a heteroatom-containing nucleophile, followed by intramolecular reactions involving the ketone, can lead to the formation of various heterocyclic systems. For instance, reaction with an amino alcohol could initiate a sequence leading to the formation of a cycloheptane-fused oxazine.

Contributions to Stereoselective and Asymmetric Synthesis

Controlling the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, and this compound has proven to be a useful substrate in stereoselective and asymmetric transformations.

Diastereoselective Control in Reactions Involving this compound

The conformational flexibility of the cycloheptane ring can be harnessed to achieve diastereoselective control in reactions. The introduction of a substituent on the ring can create a preference for certain conformations, which in turn can direct the approach of reagents to one face of the molecule over the other.

For example, the reduction of the ketone in this compound can lead to the formation of two diastereomeric cis- and trans-2-bromocycloheptanols. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. Similarly, reactions at the α-carbon via enolate intermediates can exhibit diastereoselectivity, with the existing stereocenter at the bromine-bearing carbon influencing the stereochemistry of the newly formed stereocenter.

| Reaction Type | Reagents | Major Diastereomer |

| Reduction | NaBH4, MeOH | trans-2-Bromocycloheptanol |

| Alkylation of Enolate | LDA, MeI | trans-2-Bromo-7-methylcycloheptanone |

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. This compound can be a substrate in enantioselective reactions through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. For instance, the ketone of this compound can be converted into a chiral imine or enamine using a chiral amine. Subsequent reactions, such as alkylation, would then proceed with high enantioselectivity. The auxiliary can then be removed to reveal the enantiomerically enriched product.

Asymmetric catalysis offers a more efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The development of chiral catalysts for reactions of α-halo ketones is an active area of research. For example, chiral organocatalysts can be employed for the enantioselective α-functionalization of ketones. In the context of this compound, a chiral catalyst could facilitate reactions such as asymmetric alkylation or reduction with high enantiomeric excess.

| Method | Catalyst/Auxiliary | Product Type | Typical Enantiomeric Excess (ee) |

| Chiral Auxiliary | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Enantiomerically enriched α-alkylated cycloheptanones | >95% |

| Asymmetric Catalysis | Chiral Rhodium-DIPAMP complex | Enantiomerically enriched 2-bromocycloheptanols | up to 98% |

Precursor for Bioactive Molecules and Specialty Chemicals

The structural motifs accessible from this compound are found in a variety of bioactive natural products and synthetic molecules. This makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

The cycloheptane ring is a core structure in several natural products with interesting biological activities. For example, certain marine natural products possess a functionalized cycloheptane or cycloheptene (B1346976) ring. The synthesis of analogues of these natural products often relies on versatile building blocks like this compound.

In the pharmaceutical industry, cycloheptanone (B156872) derivatives are utilized in the synthesis of various therapeutic agents. While specific examples directly starting from this compound are not always explicitly detailed in publicly available literature, the functionalized seven-membered ring it provides is a key synthon for constructing more complex drug candidates.

In the realm of specialty chemicals, derivatives of cycloheptanone find applications as fragrances and in the production of certain polymers. The ability to introduce functionality at the 2-position of the cycloheptanone ring via this compound allows for the synthesis of a diverse range of cycloheptane-based molecules with tailored properties for various industrial applications.

Analytical Characterization and Computational Chemistry for 2 Bromocycloheptanone

Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Bromocycloheptanone, identifying its functional groups, and understanding its electronic and conformational properties.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the seven-membered ring. The most deshielded proton would be the one on the carbon bearing the bromine atom (C2-H), alpha to both the electron-withdrawing carbonyl group and the bromine. Its chemical shift is predicted to be significantly downfield, likely in the range of 4.3-4.8 ppm. The multiplicity of this signal would depend on the number of adjacent protons and their dihedral angles, but it is expected to be a multiplet, likely a triplet or doublet of doublets. The remaining ten protons on the cycloheptane (B1346806) ring (at positions C3 through C7) would appear as a complex series of overlapping multiplets in the upfield aliphatic region, typically between 1.5 and 2.8 ppm. Protons on the alpha-carbon adjacent to the carbonyl (C7-H₂) would be expected to be more downfield than the other methylene (B1212753) protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the asymmetric ring. The carbonyl carbon (C=O) signal would be the most downfield, characteristically appearing between 200 and 210 ppm. The carbon atom bonded to the bromine (C-Br) is expected to have a chemical shift in the range of 50-65 ppm. The remaining five sp³-hybridized methylene carbons of the ring would produce signals in the aliphatic region, generally between 20 and 45 ppm. oregonstate.edulibretexts.orglibretexts.org

2D NMR Techniques: In the absence of definitive assignments from 1D spectra, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling correlations, helping to trace the connectivity of the protons around the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the quaternary carbonyl carbon by its correlation with nearby protons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| CH Br | 4.3 - 4.8 | Multiplet (dd or t) | Most downfield proton due to proximity to C=O and Br. |

| CH ₂ (alpha to C=O) | 2.5 - 2.8 | Multiplet | Deshielded by the adjacent carbonyl group. |

| Other CH ₂ | 1.5 - 2.4 | Complex, overlapping multiplets | Aliphatic protons of the cycloheptane ring. |

| ¹³C NMR | |||

| C =O | 200 - 210 | - | Carbonyl carbon, characteristically downfield. |

| C HBr | 50 - 65 | - | Carbon attached to bromine. |

| Other C H₂ | 20 - 45 | - | Remaining sp³ carbons of the ring. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. chemguide.co.uk

GC-MS: Gas Chromatography-Mass Spectrometry would serve as a primary tool for the analysis of this compound, providing its retention time for separation from other components in a mixture and its mass spectrum for identification.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₇H₁₁BrO.

Fragmentation Patterns: The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•. Common fragmentation pathways for α-bromo ketones include:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl group. This could lead to the loss of an alkyl radical or the formation of an acylium ion. miamioh.eduopenstax.org

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (Br•), leading to a fragment at M-79 or M-81.

Loss of HBr: Elimination of hydrogen bromide could also occur, producing a fragment at M-80 or M-82.

Ring Cleavage: Cyclic ketones can undergo complex ring-opening fragmentations. miamioh.edu

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

| 190 | 192 | [C₇H₁₁BrO]⁺• | Molecular Ion (M⁺•) |

| 111 | 111 | [C₇H₁₁O]⁺ | Loss of •Br |

| 109 | 111 | [C₇H₁₀Br]⁺ | Loss of H₂O (from potential rearrangement) |

| 83 | 83 | [C₅H₇O]⁺ | Alpha-cleavage and subsequent losses |

| 55 | 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation/ring cleavage |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For saturated cyclic ketones, this band typically appears around 1715 cm⁻¹. However, the presence of an electronegative bromine atom on the alpha-carbon generally shifts this frequency to a higher wavenumber, likely in the range of 1725-1745 cm⁻¹. masterorganicchemistry.com Other expected absorptions include C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹, and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration would appear as a weaker band in the lower frequency region of the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and other vibrations of the carbon skeleton may be more prominent than in the IR spectrum.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 2995 | Medium to Strong |

| C=O | Stretch | 1725 - 1745 | Strong, Sharp |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| C-Br | Stretch | 500 - 700 | Weak to Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For saturated ketones like this compound, the most significant absorption in the near-UV region is the weak n→π* transition associated with the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from an oxygen lone pair (n) to the antibonding π* orbital of the C=O double bond. This absorption is characteristically weak (low molar absorptivity, ε) and is expected to appear in the range of 270-300 nm. masterorganicchemistry.com The presence of the bromine atom may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on solvent and conformational effects.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.

Should a single crystal of this compound be grown and analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would unequivocally confirm the connectivity of the atoms and reveal the preferred solid-state conformation of the flexible seven-membered ring. Furthermore, since this compound is chiral, X-ray crystallography of a single enantiomer (obtained through chiral resolution or asymmetric synthesis) would allow for the determination of its absolute stereochemistry.

Quantum Chemical and Molecular Modeling Investigations

While specific computational studies focused solely on this compound are not widely reported, quantum chemical and molecular modeling methods offer powerful tools to predict and understand its properties. up.ac.za

Density Functional Theory (DFT) calculations would be a primary method for investigating this molecule. Such studies could:

Predict Molecular Geometry: Determine the minimum energy conformations of the flexible cycloheptanone (B156872) ring (e.g., chair, boat, twist-chair), providing insight into its conformational landscape.

Calculate Spectroscopic Properties: Predict ¹H and ¹³C NMR chemical shifts and IR/Raman vibrational frequencies. up.ac.za These calculated values can be compared with experimental data to confirm structural assignments.

Analyze Electronic Structure: Investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution to understand its reactivity. The inductive effect of the bromine and carbonyl groups on the electron density of the ring could be quantified.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in solution. These simulations would reveal the conformational flexibility of the seven-membered ring over time and how it is influenced by different solvent environments.

These computational approaches provide a theoretical framework that complements experimental data, offering a deeper understanding of the structure, properties, and reactivity of this compound at the molecular level. nih.gov

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the geometrical and electronic structures of molecules like this compound. arxiv.org These calculations provide detailed insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For α-bromo cyclic ketones, DFT studies, often using functionals like B3LYP with various basis sets, can accurately model the molecular geometry. nih.gov

In the case of this compound, DFT calculations would reveal the preferred conformation of the seven-membered ring and the orientation of the bromine atom relative to the carbonyl group. The electronic structure can be elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, with the LUMO often indicating sites susceptible to nucleophilic attack.

Furthermore, DFT calculations can determine the distribution of electron density and generate electrostatic potential maps. These maps visualize the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions and reactive sites. For instance, the carbonyl oxygen would be expected to be an area of high electron density, while the carbon atom of the carbonyl group and the carbon atom bonded to the bromine would be relatively electron-deficient.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C-C Bond Angles | 114-118° |

| O=C-C-Br Dihedral Angle | Varies with conformation |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would be obtained from specific DFT calculations on this compound.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving this compound. acs.org By identifying transition states and intermediates, researchers can elucidate detailed reaction mechanisms. nih.govrsc.org For α-bromo ketones, common reactions include nucleophilic substitution, elimination, and rearrangement reactions.

For example, in a nucleophilic substitution reaction, computational studies can model the approach of a nucleophile to the electrophilic carbon atom attached to the bromine. These calculations can help distinguish between different possible mechanisms, such as an SN2 pathway. The transition state for such a reaction would be characterized by a specific geometry and energy, which can be calculated to determine the activation energy of the reaction.

Similarly, for elimination reactions, computational methods can identify the transition state leading to the formation of an α,β-unsaturated ketone. These studies can also explore the stereochemical outcomes of reactions and the factors that control them. The insights gained from these computational investigations are invaluable for designing synthetic routes and understanding the underlying principles of reactivity. smu.edu

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | +15 to +25 |

| Products | -10 to -20 |

Note: The energy values are hypothetical and serve to illustrate the type of data generated from computational studies of reaction mechanisms.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. frontiersin.orgunibo.itresearchgate.net For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net The calculated spectrum can aid in the assignment of experimental bands to specific molecular vibrations, such as the characteristic carbonyl stretch.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. datapdf.com These predictions are highly sensitive to the molecular geometry and conformation. By comparing calculated and experimental NMR data, the preferred conformation of the flexible seven-membered ring of this compound in solution can be determined. Due to the flexibility of the cycloheptane ring, multiple low-energy conformations may exist, and computational studies can estimate their relative populations. researchgate.net

The conformational landscape of cyclic molecules is often complex, with several conformers existing in equilibrium. researchgate.net Computational scans of the potential energy surface by systematically changing dihedral angles can identify the various stable conformers and the energy barriers between them. For this compound, this would involve exploring the different chair and boat-like conformations of the seven-membered ring and the axial versus equatorial positioning of the bromine atom.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Carbonyl (C=O) IR Stretching Frequency | ~1710-1730 cm-1 |

| 13C NMR Chemical Shift (C=O) | ~200-210 ppm |

| 13C NMR Chemical Shift (C-Br) | ~50-60 ppm |

Note: These are typical predicted ranges for α-bromo cyclic ketones and would be refined by specific calculations for this compound.

Future Perspectives and Emerging Research Avenues in 2 Bromocycloheptanone Chemistry

Design of Green and Sustainable Synthetic Routes

The synthesis of α-haloketones, including 2-bromocycloheptanone, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. The use of molecular bromine, for instance, presents significant handling risks and can lead to hazardous byproducts. researchgate.netnih.gov Consequently, a primary focus of future research is the development of safer and more sustainable synthetic protocols.

Emerging strategies are centered on replacing hazardous reagents with environmentally friendly alternatives and minimizing waste. rsc.org One promising approach involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. This method allows for the effective bromination of cyclic ketones at room temperature "on water," eliminating the need for organic solvents and catalysts. rsc.org Another green protocol utilizes ammonium (B1175870) bromide as a bromine source with oxone as an oxidant, offering a catalyst-free reaction at ambient temperatures. researchgate.net The in-situ generation of bromine from safer precursors, such as reacting an oxidant like sodium hypochlorite (B82951) with HBr, is another viable strategy, particularly well-suited for continuous flow systems which enhance safety and control. nih.gov

These modern approaches prioritize atom economy, reduce the generation of toxic waste, and often employ water as a solvent, aligning with the goals of sustainable chemistry. mdpi.com The development of such routes for this compound will not only make its production more economical but also significantly reduce its environmental footprint.

Development of Highly Selective Catalytic Systems

Beyond green synthesis, the future of this compound chemistry lies in the development of highly selective catalytic systems. The ability to control stereochemistry and regiochemistry is paramount for its application in synthesizing complex, bioactive molecules. Asymmetric organocatalysis, in particular, has emerged as a powerful tool for the enantioselective functionalization of cyclic ketones. nih.govku.ac.ae Chiral catalysts can mediate a variety of transformations, such as Michael additions, cycloadditions, and aldol (B89426) reactions, on substrates derived from this compound. nih.govmdpi.comrsc.org

For instance, after converting this compound to cyclohept-2-en-1-one via dehydrobromination, enantioselective reactions can be precisely controlled. libretexts.org Organocatalytic cascade reactions, which combine multiple steps in a single pot, offer an efficient route to complex architectures with high enantioselectivity (often ≥99% ee). nih.gov Furthermore, dual-catalysis systems, which might combine a transition-metal photocatalyst with a stereocontrolling Lewis acid, can enable enantioselective cycloadditions that are otherwise challenging to control. nih.gov The development of catalysts tailored for seven-membered rings will be a key research avenue, allowing for the creation of specific stereoisomers of functionalized cycloheptane (B1346806) derivatives. mdpi.com

Advanced Mechanistic Studies Employing Modern Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For the α-bromination of cycloheptanone (B156872), it is well-established that the reaction proceeds through an enol or enolate intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com Kinetic studies have shown that the rate-determining step in acid-catalyzed halogenation is the formation of the enol, with the rate being independent of the halogen concentration. libretexts.orgmissouri.edu

Future research will likely employ more advanced analytical techniques to probe these reaction pathways in greater detail. In-situ spectroscopic methods, such as ReactIR (FTIR) and process NMR, can monitor the concentration of reactants, intermediates, and products in real-time, providing a dynamic picture of the reaction. These techniques can help identify transient intermediates and provide direct evidence for proposed mechanisms. For example, they could be used to observe the enol intermediate of cycloheptanone directly under specific reaction conditions. Furthermore, advanced mass spectrometry techniques can be used to detect and characterize reactive intermediates, shedding light on complex catalytic cycles and potential side reactions.

Expansion of Synthetic Utility in Complex Chemical Synthesis

This compound is a valuable precursor for a wide range of more complex molecules, particularly natural products. nih.gov The seven-membered carbocycle, or cycloheptane ring, is a structural motif found in numerous bioactive natural products, and developing efficient synthetic routes to these compounds is an ongoing challenge. rsc.org

The bromine atom in this compound serves as a versatile functional handle. It can be readily eliminated to form cyclohept-2-en-1-one, a key building block for conjugate additions and annulation reactions. libretexts.org Alternatively, it can be substituted by various nucleophiles or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Its utility is particularly evident in the synthesis of natural products containing cyclopropane (B1198618) rings or other strained systems, where the cycloheptanone scaffold can be a starting point for ring contractions or rearrangements. marquette.edursc.org The strategic application of this compound in the total synthesis of complex targets, such as those with fused cyclopentane (B165970) or benzocycloheptane motifs, represents a significant area for future exploration. rsc.orgoregonstate.eduresearchgate.net

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful driver of innovation in organic synthesis. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are increasingly used to elucidate reaction mechanisms, predict selectivity, and design new catalysts. nih.govresearchgate.net

In the context of this compound, computational studies can provide invaluable insights. For example, DFT calculations can be used to model the transition states of competing reaction pathways, explaining the origins of regio- and stereoselectivity in catalytic reactions. mdpi.com By calculating the energy barriers for different steps, researchers can understand why a particular catalyst favors one product over another. nih.gov This predictive power can guide experimental work, reducing the amount of trial-and-error required to develop new synthetic methods. For instance, before synthesizing a series of complex catalysts, computational screening can identify the most promising candidates. This integrated approach, combining theoretical predictions with empirical validation, will accelerate the development of novel, highly efficient, and selective transformations involving this compound. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。